3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
Overview
Description
- 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₃N₂O .
- It belongs to the class of indole derivatives and contains a nitrile functional group.
- The compound may have applications in pharmaceuticals, agrochemicals, or materials science.
Synthesis Analysis
- The synthetic route for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile would involve the condensation of appropriate starting materials under specific reaction conditions.
- Unfortunately, I do not have access to specific synthetic protocols for this compound.
Molecular Structure Analysis
- The molecular structure of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile consists of an indole ring with a hydroxybutyl side chain and a cyano group.
- The exact arrangement of atoms and bond angles can be determined through X-ray crystallography or computational methods.
Chemical Reactions Analysis
- The compound may undergo various reactions, such as nucleophilic substitution, cyclization, or oxidation.
- Without specific experimental data, it’s challenging to predict precise reactions.
Physical And Chemical Properties Analysis
- Unfortunately, I do not have specific data on the physical properties (e.g., melting point, solubility) or chemical properties (e.g., reactivity) of this compound.
Scientific Research Applications
Synthesis Processes
- Efficient Synthesis Techniques : Various efficient synthesis methods have been developed for similar compounds, such as 4-hydroxy-1H-indole-2-carbonitrile, using a three-step process from commercially available materials, showing high overall yield (Estep, 1995). Another method involves a vinylnitrene cyclization process (Adams, Press, & Degan, 1991).
Medicinal Chemistry and Biological Applications
- Cytotoxic Evaluation : Derivatives of 1H-indol-3-yltetrazolo[1,5-a]pyrimidine-6-carbonitrile show potent anticancer activities against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).
- Kinase Inhibitor Development : 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives are utilized in the synthesis of potent kinase inhibitors, highlighting the compound's relevance in drug development (Arunachalam et al., 2019).
Chemical Process Optimization
- Continuous Flow Process : The conversion of related compounds, such as 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, has been optimized using a continuous stirred tank reactor, demonstrating process advantages like increased yield and safety (Karadeolian et al., 2018).
Multicomponent Synthesis
- One-Pot Multicomponent Synthesis : Indole-substituted pyridine derivatives are synthesized through a one-pot multicomponent process, emphasizing the substrate scope and high yield of these methods (Zhao et al., 2009).
Safety And Hazards
- Safety information would require experimental data or literature references.
- Always handle chemicals with proper precautions and follow safety guidelines.
Future Directions
- Research avenues could include:
- Investigating its biological activity (e.g., as a potential drug candidate).
- Developing scalable synthetic methods.
- Exploring its applications in materials science.
properties
IUPAC Name |
3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNEONCFZGWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478629 | |
Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
CAS RN |
914927-40-5 | |
Record name | 3-(4-Hydroxybutyl)-5-cyanoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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